molecular formula C14H17NO B1311354 8-Oxo-8-phenyloctanenitrile CAS No. 39755-15-2

8-Oxo-8-phenyloctanenitrile

Cat. No. B1311354
CAS RN: 39755-15-2
M. Wt: 215.29 g/mol
InChI Key: NLBDLAIZVVDXAK-UHFFFAOYSA-N
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Description

8-Oxo-8-phenyloctanenitrile is a chemical compound with the molecular formula C14H17NO . It has a molar mass of 215.3 .


Synthesis Analysis

The synthesis of 8-Oxo-8-phenyloctanenitrile has been reported in the literature . One synthetic route involves the reaction of 1,8-Octanedinitrile with Phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 8-Oxo-8-phenyloctanenitrile consists of a phenyl group attached to an octanenitrile chain with an oxo group . The InChIKey for this compound is NLBDLAIZVVDXAK-UHFFFAOYAJ .


Physical And Chemical Properties Analysis

8-Oxo-8-phenyloctanenitrile has a predicted density of 1.008±0.06 g/cm3 and a predicted boiling point of 384.8±25.0 °C .

Scientific Research Applications

Oxidation of Cellular DNA

Research demonstrates that 8-oxo-7,8-dihydro-2′-deoxyguanosine, a related compound, plays a significant role in the oxidation of cellular DNA. This oxidation process is crucial for understanding cellular responses to oxidative stress and damage. The formation of this compound within cells directly affects DNA integrity, highlighting its importance in genetic studies and potential therapeutic applications (Ravanat et al., 2000).

Biomarker for Oxidative Stress in Marine Organisms

8-Oxo-dG, another closely related compound, serves as a biomarker for oxidative stress in marine organisms. It indicates the extent of oxidative DNA damage in organisms exposed to environmental pollutants and stressors. This application is vital for ecological and environmental studies, providing insights into the impact of pollutants and the health of marine ecosystems (Machella et al., 2004).

DNA Synthesis and Mutagenesis

The hydrolysis of 8-oxo-dGTP, related to 8-Oxo-8-phenyloctanenitrile, is crucial in preventing the misincorporation of 8-oxoguanine into DNA. This process is essential for maintaining the integrity of genetic information and preventing mutations. Understanding this mechanism is key in genetic research, especially in studies related to mutagenesis and DNA repair mechanisms (Sakumi et al., 1993).

Biomedical Properties and Therapeutic Potential

Recent studies highlight the active role of free 8-oxo-G and molecules containing it in intracellular signaling. These findings suggest potential therapeutic applications in treating diseases associated with inflammation and oxidative stress, indicating a significant avenue for pharmaceutical research (Chernikov et al., 2017).

Selective Detection in DNA

The development of adenosine-1,3-diazaphenoxazine derivatives for selective recognition of 8-oxo-dG in DNA opens new possibilities in genomic research. This technique allows for the direct detection of oxidative damage in DNA, which is crucial for understanding genetic stability and the effects of environmental factors on DNA integrity (Taniguchi et al., 2011).

Oxidative Stress Marker in Vivo and In Vitro

The use of 8-oxo-dG as a sensitive parameter for oxidative stress both in vivo and in vitro is significant for biomedical research. It allows for the measurement and understanding of oxidative stress levels in different biological systems, contributing to studies in cellular biology and disease mechanisms (Haghdoost et al., 2005).

Future Directions

Research into the role of 8-oxoguanine, a related compound, in tumorigenesis and cancer therapy suggests that targeting 8-oxoG repair systems with inhibitors could be a promising avenue for tumor therapy . Additionally, the accumulation of 8-oxoG in telomeres has been suggested to function as sentinels of oxidative stress in plants . These findings could potentially guide future research directions for 8-Oxo-8-phenyloctanenitrile.

properties

IUPAC Name

8-oxo-8-phenyloctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBDLAIZVVDXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448081
Record name 8-oxo-8-phenyloctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-8-phenyloctanenitrile

CAS RN

39755-15-2
Record name 8-oxo-8-phenyloctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhu, C Jiang, H Li, P Liu, P Sun - The Journal of Organic …, 2022 - ACS Publications
An efficient strategy involving electrochemical C═C double-bond cleavage and functionalization of cyclic alkenes for the synthesis of ketonitriles is described. This transformation …
Number of citations: 5 pubs.acs.org
L Qi, R Li, X Yao, Q Zhen, P Ye, Y Shao… - The Journal of Organic …, 2019 - ACS Publications
The first example of the Pd-catalyzed addition of organoboron reagents to dinitriles, as an efficient means of preparing 2,5-diarylpyrroles and 2,6-diarylpyridines, has been discussed …
Number of citations: 22 pubs.acs.org

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